molecular formula C6H10N2O B2764198 2,5-Diazabicyclo[4.2.0]octan-3-one CAS No. 1782432-84-1

2,5-Diazabicyclo[4.2.0]octan-3-one

Cat. No.: B2764198
CAS No.: 1782432-84-1
M. Wt: 126.159
InChI Key: NDZURQPQQDGGED-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[4.2.0]octan-3-one is a bicyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a bicyclic framework containing two nitrogen atoms and a ketone functional group. It has been studied for its potential use as a glucagon-like peptide-1 receptor modulator, which could have implications in the treatment of type 2 diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazabicyclo[4.2.0]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[4.2.0]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone or carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2,5-Diazabicyclo[42

Mechanism of Action

The mechanism by which 2,5-Diazabicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with specific molecular targets, such as the glucagon-like peptide-1 receptor. By binding to this receptor, the compound can modulate its activity, leading to increased insulin secretion, reduced glucagon secretion, and other metabolic effects. This modulation can help regulate blood glucose levels and improve metabolic health .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.

    2,5-Diazabicyclo[2.2.1]heptane: A similar compound with a different bicyclic framework.

Uniqueness

2,5-Diazabicyclo[4.2.0]octan-3-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination of features allows it to interact with biological receptors in a distinct manner, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2,5-diazabicyclo[4.2.0]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-7-4-1-2-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZURQPQQDGGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1NCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782432-84-1
Record name 2,5-diazabicyclo[4.2.0]octan-3-one
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